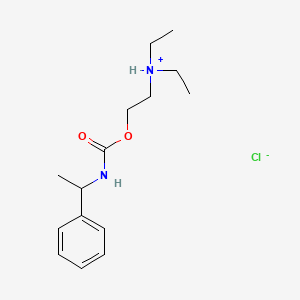
EGTA disodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EGTA disodium, also known as ethylene glycol-bis(β-aminoethyl ether)-N,N,N’,N’-tetraacetic acid disodium salt, is a chelating agent that is highly selective for calcium ions. It is widely used in various scientific fields due to its ability to bind calcium ions effectively, making it a valuable tool in biochemical and molecular biology research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
EGTA disodium is synthesized through the reaction of ethylene glycol-bis(β-aminoethyl ether) with chloroacetic acid in the presence of a base. The reaction typically involves the following steps:
Reaction of ethylene glycol-bis(β-aminoethyl ether) with chloroacetic acid: This step forms the intermediate ethylene glycol-bis(β-aminoethyl ether)-N,N,N’,N’-tetraacetic acid.
Neutralization with sodium hydroxide: The intermediate is then neutralized with sodium hydroxide to form the disodium salt of EGTA.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes:
Mixing of reactants: Ethylene glycol-bis(β-aminoethyl ether) and chloroacetic acid are mixed in a reactor.
Controlled reaction conditions: The reaction is carried out under controlled temperature and pH conditions to ensure complete conversion.
Purification: The product is purified through crystallization or other separation techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
EGTA disodium primarily undergoes chelation reactions, where it forms stable complexes with metal ions, particularly calcium ions. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
The chelation reaction of this compound with calcium ions is typically carried out in aqueous solutions at neutral to slightly alkaline pH. The presence of sodium ions helps to stabilize the complex.
Major Products Formed
The major product formed from the reaction of this compound with calcium ions is the calcium-EGTA complex. This complex is highly stable and is used in various biochemical applications to control calcium ion concentrations.
Applications De Recherche Scientifique
EGTA disodium has a wide range of applications in scientific research, including:
Biochemistry: It is used to chelate calcium ions in biochemical assays, helping to study calcium-dependent processes.
Molecular Biology: this compound is used in cell culture media to remove calcium ions, preventing cell clumping and aiding in the study of calcium signaling pathways.
Medicine: It is used in medical research to study calcium-related disorders and in the development of calcium-binding drugs.
Industry: this compound is used in industrial processes to remove calcium ions from solutions, preventing scale formation and improving product quality.
Mécanisme D'action
EGTA disodium exerts its effects by binding to calcium ions through its multiple carboxylate and amine groups. The chelation process involves the formation of a stable complex between this compound and calcium ions, effectively reducing the concentration of free calcium ions in the solution. This mechanism is crucial in various biochemical and molecular biology applications where precise control of calcium ion concentrations is required.
Comparaison Avec Des Composés Similaires
EGTA disodium is often compared with other chelating agents such as ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid (NTA). While all these compounds can chelate metal ions, this compound is unique in its high selectivity for calcium ions. This selectivity makes it particularly useful in applications where calcium ion control is critical.
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with a broader range of metal ion selectivity.
Nitrilotriacetic acid (NTA): Another chelating agent with a lower selectivity for calcium ions compared to this compound.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with high affinity for various metal ions, including calcium.
Propriétés
Numéro CAS |
31571-71-8 |
|---|---|
Formule moléculaire |
C14H22N2Na2O10 |
Poids moléculaire |
424.31 g/mol |
Nom IUPAC |
disodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C14H24N2O10.2Na/c17-11(18)7-15(8-12(19)20)1-3-25-5-6-26-4-2-16(9-13(21)22)10-14(23)24;;/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;/q;2*+1/p-2 |
Clé InChI |
PSNPATLUBMVVTM-UHFFFAOYSA-L |
SMILES canonique |
C(COCCOCCN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+] |
Numéros CAS associés |
67-42-5 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[[2-[Bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B13744588.png)
![4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline](/img/structure/B13744590.png)


